molecular formula C7H8Cl2 B14747413 7,7-Dichlorobicyclo[4.1.0]hept-2-ene CAS No. 5296-51-5

7,7-Dichlorobicyclo[4.1.0]hept-2-ene

Cat. No.: B14747413
CAS No.: 5296-51-5
M. Wt: 163.04 g/mol
InChI Key: FTQHIJVMCJCFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dichlorobicyclo[4.1.0]hept-2-ene is a bicyclic compound with a cyclopropane ring fused to a cyclohexene system. Its molecular formula is C₇H₁₀Cl₂, and it has a molecular weight of 165.06 g/mol . This compound is a gem-dichlorocyclopropane derivative, synthesized via phase-transfer catalysis (PTC) using cyclohexene, chloroform, and aqueous sodium hydroxide in the presence of benzyltriethylammonium chloride (BTEA-Cl) . Its synthetic utility is highlighted in reactions such as dehydrochlorination to form cyclopropabenzene (4) under basic conditions (e.g., potassium t-butoxide) . The compound is typically a yellow liquid with a boiling point of 80°C and is ≥98% pure by GC analysis .

Properties

IUPAC Name

7,7-dichlorobicyclo[4.1.0]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2/c8-7(9)5-3-1-2-4-6(5)7/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQHIJVMCJCFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(Cl)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494897
Record name 7,7-Dichlorobicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-51-5
Record name 7,7-Dichlorobicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves the reaction of 1,4-cyclohexadiene with chloroform in the presence of potassium tert-butoxide. The reaction is carried out in pentane at low temperatures (0–5°C) to ensure the formation of the desired product . The mixture is then stirred and the organic phase is separated, dried, and distilled to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7,7-Dichlorobicyclo[4.1.0]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7,7-Dichlorobicyclo[4.1.0]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves its reactivity towards various reagents. The chlorine atoms in the compound are highly reactive and can undergo substitution or addition reactions. The molecular targets and pathways involved in these reactions include the formation of phosphonic dichlorides and dialkyl (cyclohexenyl) phosphonates .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 7,7-Dichlorobicyclo[4.1.0]hept-2-ene and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Reactions/Applications References
This compound C₇H₁₀Cl₂ 165.06 Cl⁻ at C7 (geminal) Cyclopropabenzene synthesis, PTC reactions
7,7-Dibromobicyclo[4.1.0]hept-2-ene C₇H₁₀Br₂ 257.87 Br⁻ at C7 (geminal) Methyllithium reactivity studies
(+)-4-Carene (4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene) C₁₀H₁₆ 136.23 CH₃ at C4, C7 Antibacterial agent in essential oils
4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene C₁₀H₁₆ 136.23 CH₃ at C4, C7 Volatile organic compound (floral scent)
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one C₇H₇Cl₂O 193.04 Cl⁻ at C7, ketone at C6 Chiral amino acid synthons in medicinal chemistry

Q & A

Q. What are the established synthetic routes for 7,7-dichlorobicyclo[4.1.0]hept-2-ene, and what factors influence reaction efficiency?

The compound is synthesized via dichlorocarbene addition to cyclohexene under phase-transfer catalysis (PTC). A typical method involves reacting cyclohexene, chloroform, and 50% NaOH in the presence of benzyltriethylammonium chloride (BTEA-Cl) at reflux with vigorous stirring for 40 minutes. The PTC facilitates OH⁻ transfer to the organic phase, generating dichlorocarbene, which reacts with cyclohexene to form the cyclopropane product. Key factors include:

  • Molar ratios : Cyclohexene and chloroform at 1:1 (limiting reagent impacts yield) .
  • Stirring intensity : Critical for phase mixing and carbene intermediate stability .
  • Catalyst choice : BTEA-Cl enhances interfacial reactivity but may contribute to product loss during workup (yields ~38.8%) .

Q. How is this compound characterized, and what spectral markers are diagnostic?

Post-synthesis characterization employs:

  • IR spectroscopy : C-Cl stretches (580–785 cm⁻¹), sp³ C-H stretches (<3000 cm⁻¹), and CH₂ bending modes (1250–1465 cm⁻¹) .
  • Gas chromatography (GC) : Retention time comparison against standards and purity assessment (e.g., 97% purity with minor byproducts) .
  • Mass spectrometry : Molecular ion peak at m/z 165.06 (C₇H₁₀Cl₂) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

The compound is a flammable liquid (flash point: 82.22°C) with acute oral toxicity (H302), eye irritation (H319), and aquatic toxicity (H411). Key precautions:

  • Storage : In ventilated areas away from oxidizers (storage code: 10) .
  • PPE : Chemical-resistant gloves, eye protection, and fume hoods to avoid inhalation .
  • Spill management : Use inert absorbents; avoid water dispersion due to environmental hazards .

Advanced Research Questions

Q. Why do dichlorocarbene-mediated syntheses yield suboptimal results, and how can reaction efficiency be improved?

Low yields (~38.8%) arise from:

  • Carbene instability : Dichlorocarbene (generated via NaOH/CHCl₃) is highly reactive but prone to side reactions (e.g., hydrolysis) .
  • Workup losses : Semi-microscale extraction leads to product retention in aqueous phases . Optimization strategies :
  • Flow chemistry : Continuous reactors reduce gas buildup (e.g., CO from side reactions) and improve mixing, achieving 97% conversion in 1 hour .
  • Alternative catalysts : Quaternary ammonium salts with higher partition coefficients may enhance carbene transfer .

Q. How do structural isomerization and reaction pathways affect product distribution?

Isomerization occurs under thermal or basic conditions. For example:

  • A² vs. A³ isomers : this compound (A²) can isomerize to A³-norcarane derivatives, complicating product analysis .
  • Mechanistic ambiguity : Competing pathways (e.g., [1,5]-shifts vs. 1,2-eliminations) require advanced techniques like deuterium labeling or DFT calculations to resolve .

Q. How can contradictory data on thermal stability and decomposition be reconciled?

Discrepancies in decomposition reports (e.g., variable flash points or byproduct profiles) may stem from:

  • Impurity effects : Trace oxidizers or moisture accelerate degradation .
  • Analytical limitations : GC-MS may miss non-volatile byproducts; supplement with HPLC or NMR for comprehensive profiling . Recommendation : Conduct stability studies under controlled atmospheres (e.g., N₂ vs. O₂) and validate with multiple analytical methods .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in dichlorocarbene reactions?

  • Blank reactions : Omit cyclohexene to confirm carbene generation via intermediate trapping (e.g., with alkenes of known reactivity) .
  • Catalyst-free trials : Assess background reaction rates to isolate PTC efficacy .
  • Stoichiometric calibration : Use internal standards (e.g., biphenyl) in GC for yield quantification .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?

Variations in boiling points (e.g., 103°C vs. 198°C) likely reflect differences in purity or measurement conditions (e.g., reduced pressure vs. ambient). Always:

  • Cross-reference with high-purity samples (≥97%) .
  • Report experimental conditions (e.g., 760 mmHg for 198°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.